molecular formula H7N2O5P3 B14269907 N,N'-(Hydroxyphosphanediyl)bis(phosphoramidous acid) CAS No. 130728-81-3

N,N'-(Hydroxyphosphanediyl)bis(phosphoramidous acid)

Katalognummer: B14269907
CAS-Nummer: 130728-81-3
Molekulargewicht: 207.99 g/mol
InChI-Schlüssel: GXNWILBQCXQKPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(Hydroxyphosphanediyl)bis(phosphoramidous acid) is a chemical compound that belongs to the class of phosphoramides. Phosphoramides are known for their diverse applications in various fields, including pharmaceuticals, organic dyes, flame retardants, and extractors . This compound is characterized by its unique structure, which includes hydroxyphosphanediyl and phosphoramidous acid groups.

Vorbereitungsmethoden

The synthesis of N,N’-(Hydroxyphosphanediyl)bis(phosphoramidous acid) can be achieved through several synthetic routes. One common method involves the use of phosphorus halides as substrates. Other methods include using phosphates, phosphorus hydrogen, and azides as substrates . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

N,N’-(Hydroxyphosphanediyl)bis(phosphoramidous acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce phosphine derivatives .

Wirkmechanismus

The mechanism of action of N,N’-(Hydroxyphosphanediyl)bis(phosphoramidous acid) involves its interaction with molecular targets and pathways. The compound exerts its effects by phosphorylating specific substrates, which can lead to changes in their biological activity. For example, in the synthesis of pharmacologically active molecules, the compound may phosphorylate certain hydroxyl groups, leading to the formation of active drugs . The molecular targets and pathways involved depend on the specific application and the nature of the substrates being phosphorylated.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

130728-81-3

Molekularformel

H7N2O5P3

Molekulargewicht

207.99 g/mol

IUPAC-Name

[[(dihydroxyphosphanylamino)-hydroxyphosphanyl]amino]phosphonous acid

InChI

InChI=1S/H7N2O5P3/c3-8(1-9(4)5)2-10(6)7/h1-7H

InChI-Schlüssel

GXNWILBQCXQKPS-UHFFFAOYSA-N

Kanonische SMILES

N(P(NP(O)O)O)P(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.